molecular formula C10H9N3S B1404054 4-(4-Amino-phenyl)-pyrimidine-2-thiol CAS No. 1355334-87-0

4-(4-Amino-phenyl)-pyrimidine-2-thiol

Cat. No.: B1404054
CAS No.: 1355334-87-0
M. Wt: 203.27 g/mol
InChI Key: NNRFFSXXJVTQNO-UHFFFAOYSA-N
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Description

4-(4-Amino-phenyl)-pyrimidine-2-thiol (CAS 1355334-87-0) is an organic compound with the molecular formula C10H9N3S and a molecular weight of 203.27 g/mol. It is supplied with a purity of 95% or higher . This compound belongs to the class of aminophenyl pyrimidine-thiols, which are recognized as significant scaffolds in medicinal chemistry due to their diverse biological activities. Recent scientific investigations highlight the therapeutic potential of structurally related pyrimidine-2-thiol derivatives. Computational and in vitro studies suggest that such compounds exhibit notable reactivity and can function as potential analgesics by acting as selective cyclooxygenase-2 (COX-2) inhibitors. These derivatives form stable complexes with COX-2, demonstrating higher stability scores than standard non-steroidal anti-inflammatory drugs like ibuprofen, indicating promise for the development of new anti-inflammatory agents . Furthermore, aminopyrimidine-based hybrids have been synthesized and evaluated as EGFR tyrosine kinase inhibitors and anti-proliferative agents, showing selective cytotoxicity against cancer cell lines such as MCF-7 breast cancer cells while exhibiting lower toxicity toward normal fibroblasts . The compound's core structure is also a subject of research in other areas, including antimicrobial activity studies . This chemical is intended for research and development purposes in pharmaceutical and chemical sciences, particularly in the synthesis and investigation of new therapeutic agents. It is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(4-aminophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFFSXXJVTQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267664
Record name 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-87-0
Record name 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrimidinethione, 6-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-phenyl)-pyrimidine-2-thiol typically involves the reaction of 4-aminobenzonitrile with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-phenyl)-pyrimidine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-(4-Amino-phenyl)-pyrimidine-2-thiol features a pyrimidine ring substituted with an amino group and a thiol group. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents. Its structural features allow it to act as a scaffold for the synthesis of various bioactive molecules. Research indicates that derivatives of pyrimidine-thiol compounds can exhibit antibacterial, antifungal, and anticancer activities. For instance, modifications of the thiol group can enhance the compound's ability to interact with target proteins involved in disease pathways.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell proliferation.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. It can participate in various chemical reactions, including:

  • Nucleophilic substitutions: The thiol group can engage in nucleophilic attacks, facilitating the formation of new compounds.
  • Condensation reactions: The amino group can react with aldehydes or ketones to form imines or amines, expanding the library of synthesized compounds.

Table: Reaction Types and Conditions

Reaction TypeReagents RequiredConditions
Nucleophilic SubstitutionAlkyl halidesBase catalyst
CondensationAldehydes or ketonesAcidic conditions

Material Science

The compound's thiol group allows it to form stable metal complexes, making it useful in material science for developing sensors and catalysts. Thiol-functionalized materials have applications in biosensing due to their ability to bind selectively with metal ions.

Case Study: Sensor Development
Research has shown that this compound can be used to create sensors for detecting heavy metals in environmental samples. The sensor's sensitivity is attributed to the strong interaction between the thiol group and metal ions .

Mechanism of Action

The mechanism of action of 4-(4-Amino-phenyl)-pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or covalent bonds with target molecules, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at positions 4 and 6 significantly influence properties:

  • Thiol Group (-SH) : Provides nucleophilic reactivity, enabling metal coordination (e.g., platinum complexes in ) or oxidation to disulfides .
  • Methoxyphenyl/Chlorophenyl : Increase lipophilicity, favoring membrane permeability but reducing solubility .

Table 2: Substituent Effects on Properties

Substituent (Position 4) Key Properties Biological Implications
4-Aminophenyl High polarity, H-bond donor/acceptor Enhanced receptor binding
Thiophen-2-yl Moderate lipophilicity, π-π interactions Antioxidant/anti-inflammatory
4-Chlorophenyl High lipophilicity, electron-withdrawing Chelation (e.g., Bi(III) in )
Pyridin-3-yl Polar, basic nitrogen COX-2 inhibition (e.g., )
Antioxidant and Anti-inflammatory Activity
  • 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol demonstrated potent antioxidant activity (IC₅₀ = 12.5 µM in DPPH assay) and anti-inflammatory effects (70% inhibition of carrageenan-induced edema) .
  • 4-(4-Nitrophenyl)-6-(pyridin-3-yl)pyrimidine-2-thiol (4a) showed superior COX-2 binding affinity (−9.2 kcal/mol) compared to Diclofenac (−8.6 kcal/mol), attributed to nitro group electron-withdrawing effects .
Cytotoxic and Antimicrobial Activity
  • Pyrimidine-2-thiol-Pt(III) complexes exhibited cytotoxic activity against cancer cells, leveraging thiol’s metal-coordinating ability .
  • Schiff bases derived from pyrimidine-2-thiols (e.g., 2-hydrazinyl derivatives) showed antibacterial activity against S. aureus (MIC = 8 µg/mL) .

Biological Activity

4-(4-Amino-phenyl)-pyrimidine-2-thiol, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a thiol group. Its molecular formula is C10H10N4S, and it possesses unique properties that contribute to its biological activity.

Anticancer Activity

Research indicates that various pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit specific cancer cell lines:

  • In vitro Studies : MTT assays demonstrated that this compound exhibits cytotoxicity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The IC50 values for these cells were comparable to standard chemotherapeutics like Methotrexate .
Cell LineIC50 Value (µM)Comparison Drug
MDA-MB-2310.029Methotrexate
HT-290.042Methotrexate
U-9370.094Methotrexate

The mechanism by which this compound exerts its anticancer effects involves:

  • Enzyme Inhibition : The compound has been identified as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), crucial for cell cycle regulation and transcriptional control. Inhibitory studies reported IC50 values of 0.004 µM for CDK2 and 0.009 µM for CDK9, indicating potent activity .
  • Apoptosis Induction : By regulating proteins involved in apoptosis, such as p53 and Bcl-2 family members, this compound promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cell lines, leading to reduced proliferation rates .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have reported its ability to inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response:

CompoundCOX Inhibition IC50 (µM)Standard Drug
This compound0.04Celecoxib

Study on Anticancer Efficacy

A recent study evaluated the efficacy of several pyrimidine derivatives, including this compound, against various cancer cell lines. The results indicated that the compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value comparable to established chemotherapeutics .

Study on Enzyme Inhibition

Another study focused on the inhibition of CDK2 and CDK9 by this compound. The findings revealed that it effectively suppressed these kinases' activities in vitro, leading to significant antitumor effects in HCT116 cell lines .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Amino-phenyl)-pyrimidine-2-thiol?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Starting Materials : Use commercially available precursors like 4-aminophenyl derivatives and pyrimidine-2-thiol scaffolds. For example, 4-(4-chlorophenyl)pyrimidine-2-thiol can react with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) to form thioether derivatives .
  • Reaction Conditions : Reflux in acetone for 12 hours under basic conditions (e.g., K₂CO₃) facilitates nucleophilic substitution .
  • Purification : Recrystallization or column chromatography ensures high purity. Ethanol or dichloromethane/methanol mixtures are common solvents .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear gloves, lab coats, and eye protection to avoid direct contact.
  • Ventilation : Use fume hoods to minimize inhalation risks, as aromatic thiols may release toxic vapors .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to light and moisture .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to improve binding affinity to biological targets .
  • Heterocyclic Hybridization : Attach 1,3,4-oxadiazole or triazole moieties to the thiol group to modulate pharmacokinetic properties (e.g., solubility, bioavailability) .
  • Validation : Use in vitro assays (e.g., antiproliferative activity against cancer cell lines) and molecular docking to compare derivatives .

Q. What strategies resolve contradictions in reported anti-inflammatory vs. cytotoxic effects of this compound?

Methodological Answer:

  • Dose-Response Studies : Establish concentration thresholds where anti-inflammatory effects (e.g., COX-2 inhibition) dominate over cytotoxicity .
  • Model Systems : Compare results across cell lines (e.g., RAW 264.7 macrophages for inflammation) and in vivo models (e.g., zebrafish for acute toxicity) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites contributing to divergent effects .

Q. How can computational methods optimize the design of coordination polymers using this compound?

Methodological Answer:

  • Ligand Design : Exploit the thiol group’s ability to coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable frameworks .
  • Crystallography : Analyze single-crystal X-ray diffraction data to refine bond angles and lattice parameters .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide material applications (e.g., catalysis) .

Q. What advanced analytical techniques are essential for characterizing novel derivatives?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regioselectivity of substituents on the pyrimidine ring .
    • HRMS : Validate molecular weights of intermediates and final products .
  • Chromatography : Use HPLC with UV detection to assess purity (>95% for biological assays) .
  • Thermal Analysis : TGA/DSC to evaluate thermal stability for material science applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Amino-phenyl)-pyrimidine-2-thiol
Reactant of Route 2
4-(4-Amino-phenyl)-pyrimidine-2-thiol

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